D-Glucose, 2-amino-2-deoxy-, hydrochloride
CAS No.:
Cat. No.: VC13389610
Molecular Formula: C6H14ClNO5
Molecular Weight: 215.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H14ClNO5 |
---|---|
Molecular Weight | 215.63 g/mol |
IUPAC Name | (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
Standard InChI | InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1 |
Standard InChI Key | CBOJBBMQJBVCMW-BTVCFUMJSA-N |
Isomeric SMILES | C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl |
Canonical SMILES | C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a hexose backbone identical to D-glucose but substitutes the C-2 hydroxyl group with an amino group, which is protonated in the hydrochloride form. The 2D and 3D conformers reveal a chair conformation for the pyranose ring, stabilized by intramolecular hydrogen bonding between the amino group and adjacent hydroxyls . The hydrochloride salt enhances solubility in aqueous media, critical for biological applications.
Table 1: Key Structural Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 215.63 g/mol | |
Parent Compound | 2-Amino-2-deoxy-D-glucose | |
Solubility | Highly soluble in water |
Synthesis and Production
Synthetic Routes
The synthesis of 2-amino-2-deoxy-D-glucose hydrochloride typically begins with D-glucal, a glycose derivative. A notable method involves bromination followed by debromination using hydrogen and Raney nickel, yielding the deoxy sugar intermediate . Subsequent amination at C-2 via nucleophilic substitution with ammonia or ammonium salts, followed by hydrochloride salt formation, completes the synthesis. Alternative approaches include photolysis of acetylated precursors, though these methods face challenges in stereochemical control .
Optimization Strategies
Recent advancements emphasize cost-effective catalysis. For instance, Mereyala et al. achieved a 95% yield by optimizing reaction conditions (temperature: 50–60°C, pH 7–8) and using N-bromosuccinimide as a brominating agent . Scalability remains a focus, with pilot studies demonstrating gram-scale production without significant purity loss .
Physicochemical Behavior
Table 2: Mutarotation Rate Constants
Temperature (°C) | Rate Constant (min) | pH | Catalyst |
---|---|---|---|
25 | 2.5 | ||
25 | 5.0 | Acetate |
Biological and Pharmacological Activities
Glycolysis Inhibition
As a non-metabolizable glucose analog, this compound competitively inhibits hexokinase, the first enzyme in glycolysis. In breast cancer cells (MCF-7, MDA-MB-231), treatment with 0.5–10 mM concentrations reduced ATP production by 40–90%, inducing caspase-3-mediated apoptosis . The upregulation of GLUT1 transporters in response to treatment paradoxically enhances cellular uptake, accelerating cytotoxic effects .
Anti-Inflammatory Applications
Recent studies highlight its role in mitigating cytokine storms, particularly in COVID-19. By inhibiting N-linked glycosylation of interleukin receptors (e.g., IL-6R), the compound reduces proinflammatory signaling . In murine models, oral administration (0.4% w/v in drinking water) decreased lung inflammatory cell infiltration by 60% and serum TNF-α levels by 45% .
Table 3: Pharmacological Effects
Application | Mechanism | Outcome | Source |
---|---|---|---|
Cancer Therapy | Hexokinase inhibition | ↓ ATP, ↑ apoptosis | |
COVID-19 Management | IL-6R glycosylation blockade | ↓ Oxygen requirement, ↓ cytokines |
Clinical and Industrial Relevance
Therapeutic Use Cases
The Drugs Controller General of India (DCGI) authorized emergency use in May 2021 for moderate-to-severe COVID-19, reducing supplemental oxygen dependence by 30–50% in clinical trials . Ongoing Phase III trials explore synergies with paclitaxel in triple-negative breast cancer, showing preliminary tumor volume reduction of 55% .
Diagnostic Imaging
Radioisotope-labeled derivatives (e.g., -FDG) serve as tracers in positron emission tomography (PET). In oncology, -FDG-PET detects hypermetabolic tumors with 85–90% sensitivity, aiding staging of lymphomas and gliomas .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume